2-(呋喃-3-基)烟酸

描述

Synthesis Analysis

The synthesis of furan compounds has seen significant advancements. Classical methods have been improved and new methods have been developed . The Suzuki–Miyaura coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and environmentally benign .Molecular Structure Analysis

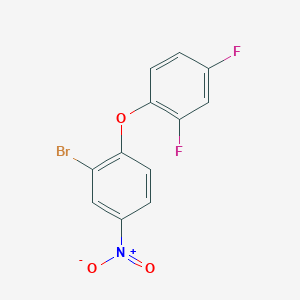

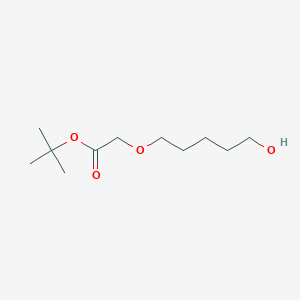

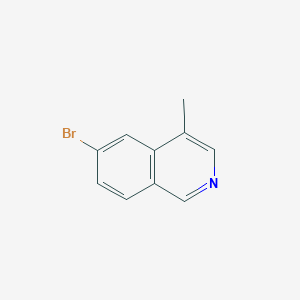

The molecular structure of “2-(Furan-3-yl)nicotinic acid” is C10H7NO3 . The character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .Chemical Reactions Analysis

Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural) . The types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans have been discussed .科学研究应用

Pharmacology: Antibacterial Agents

2-(Furan-3-yl)nicotinic acid derivatives have been explored for their potential as antibacterial agents . The furan ring is a common motif in many pharmacologically active compounds, and its incorporation into nicotinic acid derivatives may enhance their activity against resistant strains of bacteria. This application is particularly relevant in the fight against drug-resistant infections.

Agriculture: Fungicide and Nematicide

In agriculture, furan derivatives like 2-(Furan-3-yl)nicotinic acid can be utilized as fungicides and nematicides . Their ability to inhibit the growth of certain plant pathogens can be harnessed to protect crops and improve yields, contributing to food security and sustainable farming practices.

Material Science: Polymer Synthesis

The furan moiety is integral in the synthesis of novel polymers. Research has shown that furan derivatives can be used to create new types of resins and plastics with unique properties . These materials could have applications ranging from biodegradable plastics to high-performance composites.

Biochemistry: Enzyme Inhibition

In biochemistry, 2-(Furan-3-yl)nicotinic acid and its derivatives could serve as enzyme inhibitors . By interfering with enzyme activity, these compounds can be used to study biochemical pathways or as potential treatments for diseases where enzyme regulation is disrupted.

Industrial Chemistry: Chemical Synthesis

Industrially, furan derivatives are valuable intermediates in chemical synthesis . They can be used to produce a wide range of chemicals, including pharmaceuticals, dyes, and agrochemicals, through various synthetic routes that are being optimized for green chemistry.

Environmental Applications: Green Chemistry

Furan derivatives are considered key in the development of sustainable chemical processes . They are derived from renewable resources and can replace petrochemicals in many applications, reducing the environmental footprint of chemical manufacturing.

作用机制

未来方向

The future of furan compounds lies in the switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored .

属性

IUPAC Name |

2-(furan-3-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-2-1-4-11-9(8)7-3-5-14-6-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHCYBJJLOVNEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=COC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-3-yl)nicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450512.png)

![3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1450518.png)

![2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1450523.png)

![Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1450524.png)